![molecular formula C15H16O4 B1269052 5-[(4-异丙基苯氧基)甲基]-2-呋喃甲酸 CAS No. 406470-58-4](/img/structure/B1269052.png)

5-[(4-异丙基苯氧基)甲基]-2-呋喃甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

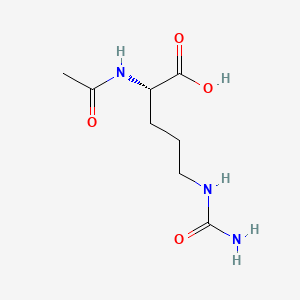

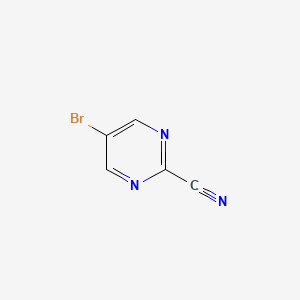

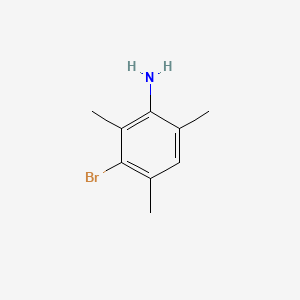

“5-[(4-Isopropylphenoxy)methyl]-2-furoic acid” is a chemical compound with the molecular formula C15H16O4 . It has an average mass of 260.285 Da and a monoisotopic mass of 260.104858 Da .

Molecular Structure Analysis

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this furan ring is a carboxylic acid group (-COOH), and a chain that includes an isopropylphenol group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.28 and a complexity of 295 . It has a topological polar surface area of 59.7, indicating it has some polar character . The compound has a XLogP3 value of 3.5, suggesting it has some degree of lipophilicity .科学研究应用

Biocatalysis and Biomass Conversion

Application Summary

Furanic compounds, including those similar to “5-[(4-Isopropylphenoxy)methyl]-2-furoic acid”, are known for their reactivity and are among the best-known substitutes for petroleum derivatives . They are identified among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .

Methods of Application

Biocatalytic and fermentative methods have been explored for the bioconversion of furans . For example, the combination of galactose oxidase from Dactylium dendroides, catalase, and horseradish peroxidase (HRP), in optimized conditions, obtained a 92% yield of DFF from 5-HMF .

Results or Outcomes

The use of these biocatalytic methods has resulted in processes of lower cost and low environmental impact . The yield of DFF from 5-HMF was as high as 92% .

Suzuki–Miyaura Coupling in Organic Chemistry

Application Summary

Although not directly related to “5-[(4-Isopropylphenoxy)methyl]-2-furoic acid”, Suzuki–Miyaura (SM) coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses organoboron reagents, which could potentially include derivatives of the compound .

Methods of Application

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Results or Outcomes

The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Synthesis of Orally Active Antidiabetic Vanadyl Complex

Application Summary

2-Furoic acid has been used in the synthesis of an orally active antidiabetic vanadyl complex .

Methods of Application

The specific methods of application are not provided in the source .

Results or Outcomes

The synthesized vanadyl complex is orally active and has potential applications in the treatment of diabetes .

Synthesis of Biocompatible Multifunctional Dextran Furoate Nanospheres

Application Summary

2-Furoic acid has been used in the synthesis of biocompatible multifunctional dextran furoate nanospheres .

Results or Outcomes

The synthesized nanospheres are biocompatible and multifunctional, suggesting potential applications in various fields such as drug delivery .

Pharmacological Applications of 2,5-Furandicarboxylic Acid

Application Summary

2,5-Furandicarboxylic acid (FDCA), a furanic compound, has been applied in pharmacology .

Methods of Application

FDCA’s diethyl ester has been shown to have a strong anaesthetic action similar to cocaine . Dicalcium 2,5-furandicarboxylate has been shown to inhibit the growth of Bacillus megatorium .

Results or Outcomes

Screening studies on FDCA-derived anilides showed their important anti-bacterial action .

Manufacture and Uses of Furan Platform Chemicals

Application Summary

Furan platform chemicals (FPCs), including furfural and 5-hydroxy-methylfurfural, are directly available from biomass .

Results or Outcomes

The manufacture and uses of FPCs have been explored, with 2,5-furandicarboxylic acid being a secondary FPC moving from the lab to large-scale manufacture .

属性

IUPAC Name |

5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-10(2)11-3-5-12(6-4-11)18-9-13-7-8-14(19-13)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHXCKRZEMAPMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901188379 |

Source

|

| Record name | 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid | |

CAS RN |

406470-58-4 |

Source

|

| Record name | 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406470-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)